Glucopyranosiduronic acid, 4-biphenylyl, beta-D-

Description

BenchChem offers high-quality Glucopyranosiduronic acid, 4-biphenylyl, beta-D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucopyranosiduronic acid, 4-biphenylyl, beta-D- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

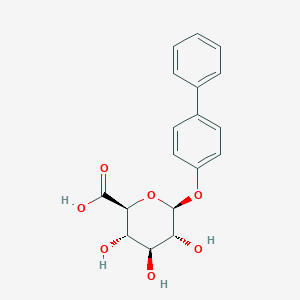

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQPUBFBMWPMZ-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172650 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19132-91-3 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Biphenylyl beta-D-Glucopyranosiduronic Acid

Executive Summary

This guide provides a comprehensive technical analysis of 4-biphenylyl beta-D-glucopyranosiduronic acid (also known as 4-phenylphenyl glucuronide or 4-hydroxybiphenyl glucuronide). This compound is the primary Phase II metabolite of 4-phenylphenol, a widely used fungicide and industrial chemical.

For researchers in toxicology and drug metabolism, this metabolite serves as a critical biomarker for exposure assessment and a probe substrate for UDP-glucuronosyltransferase (UGT) activity. Unlike acyl glucuronides, this ether glucuronide exhibits high chemical stability, making it an ideal candidate for quantitative bioanalysis.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule consists of a lipophilic biphenyl aglycone conjugated to a hydrophilic glucuronic acid moiety via a

Table 1: Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-Biphenylyl |

| Synonyms | 4-Hydroxybiphenyl glucuronide; 4-Phenylphenyl glucuronide |

| CAS Number | 19132-91-3 (Free Acid); 16063-84-6 (Potassium Salt) |

| Molecular Formula | |

| Molecular Weight | 346.33 g/mol |

| Exact Mass | 346.1053 |

| Aglycone | 4-Phenylphenol ( |

| Conjugation Type | Ether Glucuronide (Phenolic) |

| Solubility | Soluble in water, methanol, DMSO; slightly soluble in acetonitrile. |

| pKa | ~2.9 (Carboxylic acid moiety of glucuronic acid) |

Part 2: Biosynthesis & Metabolic Pathway

Mechanistic Insight

The biotransformation of 4-phenylphenol occurs primarily in the liver. The parent compound undergoes glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2][3][4] While multiple isoforms (including UGT1A9 and UGT1A6) show activity toward simple phenols, UGT2B15 has been identified as a significant catalyst for biphenyl-like structures due to the steric requirements of the distal phenyl ring.

Pathway Visualization

The following diagram illustrates the metabolic trajectory from the parent xenobiotic to the excretable conjugate.

Figure 1: Metabolic pathway of Biphenyl showing hydroxylation to 4-Phenylphenol and subsequent Phase II conjugation.

Part 3: Analytical Profiling (LC-MS/MS)

Expert Note: Direct quantification of the glucuronide is superior to enzymatic hydrolysis (using

Method Validation Parameters

The following parameters are optimized for a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Reasoning: The carboxylic acid on the glucuronide moiety deprotonates easily (

), providing better sensitivity than positive mode.

-

-

Source Temperature: 450°C - 500°C (High temp required to desolvate the polar sugar moiety).

-

In-Source Fragmentation (ISF) Warning: Glucuronides are fragile. Monitor the parent ion channel for the aglycone (m/z 169) during infusion. If observed without collision energy, reduce the declustering potential (DP) or cone voltage.

Table 2: MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type | Mechanism |

| 4-Biphenylyl Glucuronide | 345.1 | 169.1 | -25 to -35 | Quantifier | Neutral loss of glucuronic acid (-176 Da) |

| 4-Biphenylyl Glucuronide | 345.1 | 113.0 | -40 | Qualifier | Fragmentation of glucuronide ring |

| 4-Phenylphenol (Aglycone) | 169.1 | 141.0 | -20 | Control | Loss of CO/CHO |

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for the specific detection of 4-biphenylyl glucuronide using Negative ESI.

Part 4: Synthesis Protocol (Chemical Standard)

While enzymatic synthesis is possible, chemical synthesis is preferred for generating large quantities of analytical standards (Reference Material).

Protocol: Modified Koenigs-Knorr Reaction

This method couples the phenol to a protected glucuronic acid donor.

Reagents:

-

Donor: Methyl-1-bromo-1-deoxy-2,3,4-tri-O-acetyl-

-D-glucopyranuronate. -

Catalyst: Silver Oxide (

) or Cadmium Carbonate ( -

Solvent: Anhydrous Toluene or Acetonitrile.

Step-by-Step Procedure:

-

Activation: Dissolve 4-phenylphenol (1.0 eq) and the bromo-sugar donor (1.2 eq) in anhydrous toluene under nitrogen atmosphere.

-

Coupling: Add Silver Oxide (1.5 eq) slowly to the stirring solution. Shield from light. Stir at room temperature for 12–24 hours.

-

Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate). The

-bromo donor will convert to the

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove silver salts. Evaporate solvent to yield the protected intermediate.

-

Deprotection (Hydrolysis):

-

Dissolve intermediate in Methanol/Water (1:1).

-

Add Lithium Hydroxide (LiOH, 4.0 eq) at 0°C to remove the methyl ester and acetyl groups.

-

Caution: Maintain temperature <5°C to prevent cleavage of the glycosidic bond.

-

-

Purification: Neutralize with Amberlite IR-120 (H+ form) resin. Filter and lyophilize. Purify final product via semi-preparative HPLC (C18).

Part 5: Applications in Toxicology & DMPK

-

Exposure Biomarker: 4-phenylphenol is absorbed through the skin and gut. The glucuronide is the major urinary metabolite (often >80% of total dose). Measuring the glucuronide directly provides a more accurate window of exposure than the parent phenol, which has a shorter half-life.

-

UGT Phenotyping: This compound is used to probe the activity of UGT2B15 and UGT1A9 in liver microsomes.

-

Cross-Species Scaling: Biphenyl glucuronidation rates vary significantly between rats and humans. Human hepatocytes favor the glucuronide, while rodents often show higher sulfation ratios.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14887603 (Related Structure) and Aglycone CID 7017. [Link]

-

GeneCards. UGT2B15 Gene - UDP Glucuronosyltransferase Family 2 Member B15.[6] Identifies 4-hydroxybiphenyl glucuronide as a substrate.[Link]

-

National Institutes of Health (NIH). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols. Discusses UGT1A9/1A6 roles in phenol glucuronidation.[Link]

-

ResearchGate. Development of LC-MS/MS method for glucuronide conjugates. Provides basis for negative mode ESI parameters.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. genecards.org [genecards.org]

An In-depth Technical Guide to 4-Phenylphenyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for a comprehensive understanding of drug metabolites. These molecules, often considered mere byproducts of xenobiotic transformation, hold critical information about a compound's efficacy, safety, and metabolic fate. This guide is dedicated to one such metabolite: 4-phenylphenyl glucuronide. While its precursor, 4-hydroxybiphenyl, has been the subject of numerous studies, the glucuronidated form plays a pivotal role in its detoxification and excretion. This document aims to provide a detailed technical overview of 4-phenylphenyl glucuronide, from its fundamental chemical identity to its biological significance and analytical considerations. The information presented herein is a synthesis of established scientific literature and practical insights, designed to empower researchers in their pursuit of novel therapeutics and a deeper understanding of drug metabolism.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the following registry number to the free acid form of 4-phenylphenyl glucuronide:

| Compound Name | CAS Number |

| 4-Phenylphenyl β-D-glucopyranosiduronic Acid | 19132-91-3 |

This metabolite is also known by several synonyms, which are often encountered in scientific literature and chemical catalogs:

-

4-Hydroxy Biphenyl O-Glucuronide

-

4-Biphenylyl Glucopyranosiduronic Acid

-

β-D-4-Biphenylyl Glucopyranosiduronic Acid

-

4-Glucuronosidobiphenyl

-

4-Hydroxybiphenyl Glucuronide

It is crucial for researchers to be familiar with these synonyms to ensure a comprehensive literature search and accurate identification of the compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 4-phenylphenyl glucuronide are not extensively reported in readily available literature. However, based on the properties of its precursor, 4-hydroxybiphenyl, and the general characteristics of glucuronide conjugates, we can infer several key attributes.

Table 1: Physicochemical Properties of 4-Hydroxybiphenyl (Precursor)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Melting Point | 164-165 °C | [2] |

| Boiling Point | 305-308 °C | [2] |

| Water Solubility | Low | [1] |

| logP | 3.2 | [1] |

The process of glucuronidation significantly alters these properties. The addition of the glucuronic acid moiety dramatically increases the polarity and water solubility of the molecule, facilitating its excretion from the body.[3] Consequently, 4-phenylphenyl glucuronide is expected to be a solid at room temperature with a much higher water solubility and a significantly lower octanol-water partition coefficient (logP) compared to 4-hydroxybiphenyl.

Section 2: Synthesis of 4-Phenylphenyl Glucuronide

The synthesis of 4-phenylphenyl glucuronide can be approached through both biological and chemical methodologies. For researchers requiring an analytical standard or larger quantities for in-vitro studies, chemical synthesis is often the preferred route.

Chemical Synthesis: The Koenigs-Knorr Reaction

A well-established method for the synthesis of O-linked glucuronides is the Koenigs-Knorr reaction .[4] This reaction involves the coupling of a glycosyl halide with an alcohol or phenol in the presence of a promoter, typically a heavy metal salt.[5][6]

Diagram 1: Generalized Koenigs-Knorr Reaction for 4-Phenylphenyl Glucuronide Synthesis

Caption: Koenigs-Knorr synthesis of 4-phenylphenyl glucuronide.

Step-by-Step Methodology:

-

Protection of Glucuronic Acid: The synthesis begins with a protected form of glucuronic acid, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. The acetyl and methyl ester protecting groups prevent unwanted side reactions.

-

Glycosylation: The protected glucuronyl bromide is reacted with 4-hydroxybiphenyl in an anhydrous solvent. A promoter, such as silver carbonate or cadmium carbonate, is added to facilitate the coupling by activating the glycosyl halide.[5][7] The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the promoter salts. The filtrate is then washed, dried, and concentrated. The resulting crude protected glucuronide is purified, usually by column chromatography on silica gel.

-

Deprotection: The final step involves the removal of the protecting groups. The acetyl groups are typically removed under basic conditions, such as Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol. The methyl ester of the glucuronic acid moiety is then saponified with a base like sodium hydroxide to yield the final product, 4-phenylphenyl glucuronide, as its salt.

Section 3: Biological Formation and Metabolism

4-Phenylphenyl glucuronide is a phase II metabolite, formed primarily in the liver, from its precursor, 4-hydroxybiphenyl. This metabolic transformation is a crucial detoxification pathway.[8]

The Role of UDP-Glucuronosyltransferases (UGTs)

The enzymatic conjugation of glucuronic acid to xenobiotics is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[3] These enzymes transfer glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a suitable functional group on the substrate molecule. In the case of 4-hydroxybiphenyl, the phenolic hydroxyl group serves as the acceptor for glucuronidation.

Diagram 2: Enzymatic Formation of 4-Phenylphenyl Glucuronide

Caption: UGT-catalyzed glucuronidation of 4-hydroxybiphenyl.

Studies have shown that several UGT isoforms are involved in the glucuronidation of 4-hydroxybiphenyl, with varying efficiencies and species differences.[9]

In Vitro Experimental Protocol: Glucuronidation Assay

To investigate the in vitro formation of 4-phenylphenyl glucuronide, a typical glucuronidation assay using liver microsomes can be performed.

Materials:

-

Liver microsomes (human, rat, or other species of interest)

-

4-Hydroxybiphenyl (substrate)

-

UDP-glucuronic acid (UDPGA, cofactor)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (or other suitable buffer)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard (for analytical quantification)

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add 4-hydroxybiphenyl to the mixture and briefly pre-incubate. Initiate the reaction by adding UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.

-

Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Analytical Determination: Analyze the formation of 4-phenylphenyl glucuronide using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Section 4: Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of 4-phenylphenyl glucuronide in biological matrices and in vitro reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of drug metabolites. A reverse-phase HPLC method is typically employed for the analysis of 4-phenylphenyl glucuronide.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient program starting with a higher percentage of aqueous phase and increasing the organic phase over time. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by the UV spectrum of the compound) or Mass Spectrometry (MS) |

| Injection Volume | 10-20 µL |

Due to its increased polarity, 4-phenylphenyl glucuronide will have a shorter retention time compared to its aglycone, 4-hydroxybiphenyl, on a reverse-phase column.

Enzymatic Hydrolysis for Indirect Quantification

In some analytical workflows, particularly in toxicological screening, it is common to indirectly measure the total amount of the aglycone (4-hydroxybiphenyl) after enzymatic hydrolysis of the glucuronide conjugate. This is achieved using the enzyme β-glucuronidase.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Mass spectral analysis of glucuronides from sympathomimetic hydroxyphenylalkylaminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NP-MRD: 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187561) [np-mrd.org]

4-biphenylyl glucuronide molecular weight and formula

This technical guide provides a comprehensive physicochemical and metabolic profile of 4-Biphenylyl Glucuronide , a critical Phase II metabolite used as a biomarker for biphenyl and 4-phenylphenol exposure.

Physicochemical Profiling, Metabolic Significance, and Analytical Protocols

Executive Summary

4-Biphenylyl glucuronide (also known as 4-phenylphenyl glucuronide) is the primary Phase II conjugate of 4-hydroxybiphenyl (4-phenylphenol), a fungicide and industrial intermediate.[1][2] Its quantification in biological matrices serves as the gold standard for assessing exposure to biphenyl derivatives. This guide details its molecular identity, the enzymatic mechanisms of its formation, and validated LC-MS/MS protocols for its detection.

Part 1: Physicochemical Identity

The accurate identification of 4-biphenylyl glucuronide relies on precise molecular characterization. Below are the definitive parameters for the free acid form.

| Parameter | Specification |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid |

| Common Name | 4-Biphenylyl glucuronide; 4-Hydroxybiphenyl-O-glucuronide |

| CAS Registry Number | 19132-91-3 (Free Acid) |

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 346.33 g/mol (Average) |

| Monoisotopic Mass | 346.10526 Da |

| Solubility | High in polar solvents (Methanol, Water, DMSO); Low in non-polar solvents (Hexane) |

| pKa (COOH) | ~3.5 (Ionized at physiological pH 7.[3][4][5][6][7]4) |

Structural Logic

The molecule consists of a lipophilic biphenyl aglycone ether-linked to a hydrophilic glucuronic acid moiety. This amphiphilic structure drastically increases water solubility compared to the parent 4-phenylphenol, facilitating renal excretion.

Part 2: Metabolic Context & Biosynthesis

The formation of 4-biphenylyl glucuronide is a detoxification event mediated by the Uridine 5'-diphospho-glucuronosyltransferase (UGT) superfamily.

The Glucuronidation Pathway

Metabolism proceeds via a two-step mechanism:

-

Phase I (Functionalization): Biphenyl is hydroxylated by Cytochrome P450 isoforms (primarily CYP2E1 and CYP1A2) to form 4-hydroxybiphenyl.

-

Phase II (Conjugation): The hydroxyl group acts as a nucleophile, attacking UDP-glucuronic acid (UDPGA) under UGT catalysis.

Key Enzyme Isoforms:

-

UGT2A1: High affinity for 4-phenylphenol, particularly in extra-hepatic tissues (e.g., nasal mucosa).

-

Hepatic UGTs: In the liver, broad-spectrum phenol UGTs (such as UGT1A6 and UGT1A9) contribute to systemic clearance.

Pathway Visualization

The following diagram illustrates the biotransformation from the parent biphenyl to the renal metabolite.

Caption: Figure 1.[6] Biotransformation pathway of Biphenyl to 4-Biphenylyl Glucuronide.

Part 3: Synthesis & Reference Standards

For analytical method validation, pure reference standards are required.[7] Two primary methods exist:

A. Chemical Synthesis (Koenigs-Knorr Variation)

-

Reagents: 4-Phenylphenol, Acetobromo-α-D-glucuronic acid methyl ester, Silver oxide (catalyst).

-

Mechanism: The phenolic oxygen displaces the bromide at the anomeric carbon of the sugar.

-

Deprotection: Subsequent hydrolysis with NaOH/MeOH removes the acetyl and methyl protecting groups to yield the free acid.

B. Enzymatic Biosynthesis (In Vitro)

-

System: Liver Microsomes (Human or Rat) + UDPGA + MgCl₂ + Alamethicin (pore-forming peptide).

-

Protocol: Incubate 4-phenylphenol (100 µM) with microsomes (1 mg protein/mL) at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.

-

Utility: Ideal for generating small quantities of metabolite for MS identification without complex purification.

Part 4: Analytical Methodologies (LC-MS/MS)

Quantification is best achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode.

1. Sample Preparation (Urine/Plasma)

-

Direct Injection (Recommended): Dilute urine 1:10 with mobile phase to prevent column saturation.

-

Solid Phase Extraction (SPE): Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Condition: Methanol -> Water.[8]

-

Load: Acidified sample (pH 3).

-

Wash: 5% Methanol.

-

Elute: 100% Methanol.

-

2. Mass Spectrometry Parameters

The glucuronide is unstable in the source if temperature is too high. Optimize for the deprotonated molecular ion [M-H]-.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| 4-Biphenylyl Glucuronide | 345.1 | 169.1 | 25 | Quantifier (Aglycone) |

| 345.1 | 175.0 | 15 | Qualifier (Glucuronate) | |

| 4-Phenylphenol (Aglycone) | 169.1 | 115.1 | 30 | Reference |

Note: The transition 345 -> 169 represents the neutral loss of the glucuronic acid moiety (176 Da), a characteristic fragmentation for O-glucuronides.

3. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes. The glucuronide elutes significantly earlier than the aglycone due to increased polarity.

Analytical Workflow Diagram

Caption: Figure 2. LC-MS/MS workflow for the quantification of 4-Biphenylyl Glucuronide.

References

-

PubChem. (2025).[6] 4-biphenylyl glucuronide (Compound Summary).[2][7] National Library of Medicine.[6] [Link]

-

Ketola, R. A., & Hakala, K. S. (2010).[9] Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods.[9][10][11] Current Drug Metabolism.[9] [Link]

-

Béland, M. C., et al. (2018). New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry.[10][11] Analytical and Bioanalytical Chemistry.[7][9][10][11] [Link]

-

Sneitz, N., et al. (2010). Human UDP-glucuronosyltransferase UGT2A2: cDNA construction, expression, and functional characterization in comparison with UGT2A1 and UGT2A3. Pharmacogenetics and Genomics.[12] [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. PubChemLite - 4-biphenylyl glucuronide (C18H18O7) [pubchemlite.lcsb.uni.lu]

- 3. 4-NITROPHENYL-BETA-D-GLUCURONIDE | 10344-94-2 [chemicalbook.com]

- 4. Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-硝基苯基 β-D-葡糖苷酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. beta-D-Glucopyranuronic acid, 1-((1,1'-biphenyl)-4-ylhydroxyamino)-1-deoxy- | C18H19NO7 | CID 153399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy Biphenyl O-Glucuronide Sodium Salt - SRIRAMCHEM [sriramchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New approach for the determination of ortho-phenylphenol exposure by measurement of sulfate and glucuronide conjugates in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Metabolic Pathway of 4-Hydroxybiphenyl Glucuronidation: Mechanisms, Kinetics, and Species-Specific Enzymology

Topic: Metabolic Pathway of 4-Hydroxybiphenyl Glucuronidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Metabolism & Pharmacokinetics (DMPK) Professionals

Executive Summary

The glucuronidation of 4-hydroxybiphenyl (4-HBP, also known as p-phenylphenol) represents a critical Phase II detoxification pathway for biphenyl derivatives and structurally related phenolic xenobiotics. Mediated by the UDP-glucuronosyltransferase (UGT) superfamily, this pathway converts the lipophilic 4-HBP aglycone into a hydrophilic O-glucuronide conjugate, facilitating renal and biliary excretion.

This guide provides a technical deep-dive into the enzymology, kinetic characterization, and species-dependent metabolic divergence of 4-HBP. It highlights the critical role of UGT1A9 and UGT1A6 in humans and documents a rare "serial diglucuronidation" phenomenon unique to canines—a vital consideration for cross-species safety assessment in drug development.

Chemical Context & Reaction Mechanism[1][2]

The Substrate: 4-Hydroxybiphenyl

4-HBP is the primary Phase I oxidative metabolite of biphenyl (catalyzed by CYP2C isoforms). It serves as a structural motif in various fungicidal agents and pharmaceutical intermediates. Its accumulation is associated with cytotoxicity; thus, efficient glucuronidation is the rate-limiting step in its clearance.

The Glucuronidation Reaction

The reaction is a bimolecular nucleophilic substitution (

-

Nucleophile: Phenolic oxygen of 4-HBP (pKa

9.5). -

Electrophile: C1 carbon of glucuronic acid on UDPGA.

-

Leaving Group: UDP.

-

Stereochemistry: Inversion of configuration from

-linked UDPGA to

Reaction Stoichiometry:

Enzymology: Isoform Specificity & Species Divergence

Human Enzymology

In human liver microsomes (HLM), 4-HBP glucuronidation is catalyzed primarily by the UGT1A subfamily.[1][2]

-

Primary Isoforms: UGT1A9 (high affinity) and UGT1A6 (high capacity).

-

Mechanism: UGT1A9 is the dominant catalyst for bulky phenols, while UGT1A6 specializes in planar phenols. The planar biphenyl structure allows 4-HBP to interact with the active sites of both isoforms.

-

Clinical Relevance: Polymorphisms in UGT1A9 (e.g., UGT1A9*3) may alter clearance rates, leading to inter-individual variability in biphenyl detoxification.

The "Canine Anomaly": Serial Diglucuronidation

A critical insight for toxicologists is the species difference observed in dogs. While humans and rats form a monoglucuronide, canines possess a unique UGT isoform capable of accepting the 4-HBP-monoglucuronide as a substrate for a second glucuronidation event.[3]

-

Human/Rat/Monkey: Formation of 4-HBP-1-O-glucuronide only.[3]

-

Dog: Formation of 4-HBP-diglucuronide (Glucuronosyl-glucuronide), where the second glucuronic acid is attached to the C2' position of the first sugar moiety.[3]

Pathway Visualization

The following diagram illustrates the metabolic divergence between species.

Figure 1: Species-dependent metabolic pathway of 4-hydroxybiphenyl. Note the unique diglucuronide formation in canines.

Experimental Protocol: In Vitro Glucuronidation Assay

To accurately characterize 4-HBP glucuronidation, "latency" of the microsomal membrane must be overcome.[4] The use of Alamethicin (a pore-forming peptide) is superior to detergents like Triton X-100, which can inhibit UGT activity.

Reagents & Preparation

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A9/1A6 (Corning/Gentest).

-

Buffer: 50 mM Tris-HCl (pH 7.4) or 100 mM Potassium Phosphate.

-

Cofactor: 5 mM UDP-glucuronic acid (UDPGA).[5]

-

Activator: Alamethicin (50 µg/mg protein).[6]

-

Magnesium: 10 mM MgCl₂ (Essential for UDP binding).

-

Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., 4-methylumbelliferone).

Step-by-Step Workflow

-

Pre-incubation (Activation):

-

Mix HLM (final conc. 0.5 mg/mL) with Alamethicin on ice for 15 minutes.

-

Why: Allows formation of pores in the ER membrane, granting UDPGA access to the luminal active site without disrupting protein structure.

-

-

Reaction Mixture Assembly:

-

Combine Buffer, MgCl₂, and Activated HLM.

-

Add 4-HBP substrate (Range: 1 µM – 1000 µM for kinetic determination).

-

Pre-warm at 37°C for 5 minutes.

-

-

Initiation:

-

Add UDPGA (5 mM excess) to start the reaction.

-

Incubate at 37°C in a shaking water bath.

-

Time: Linear range is typically 10–30 minutes.

-

-

Termination:

-

Add equal volume of ice-cold ACN.

-

Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

-

Analysis:

-

Inject supernatant onto HPLC-UV (254 nm) or LC-MS/MS (Negative Mode).

-

Experimental Workflow Diagram

Figure 2: Optimized microsomal incubation protocol using alamethicin activation.

Kinetic Analysis & Data Interpretation

Kinetic Parameters

Data should be fitted to the Michaelis-Menten equation.[4] However, phenolic glucuronidation often exhibits substrate inhibition (at high [S]) or auto-activation (sigmoidal kinetics).

| Parameter | Typical Range (Human HLM) | Interpretation |

| 50 – 250 µM | Affinity. Lower | |

| 1 – 10 nmol/min/mg | Capacity. High | |

| Intrinsic Clearance.[4] Predicts in vivo hepatic extraction ratio. |

Troubleshooting Atypical Kinetics

If the Eadie-Hofstee plot is curved (hook shape):

-

Substrate Inhibition: Use the equation

. Common for UGT1A6 substrates. -

Sigmoidal (Hill): Use the Hill equation

. Indicates allosteric binding or multiple binding sites.

References

-

Nakajima, M., et al. (2002). "Involvement of multiple UDP-glucuronosyltransferase 1A isoforms in glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin in human liver microsomes." Drug Metabolism and Disposition.

-

Murai, T., et al. (2002).[3] "Formation of a structurally novel, serial diglucuronide of 4-hydroxybiphenyl by further glucuronidation of a monoglucuronide in dog liver microsomes." Drug Metabolism and Pharmacokinetics.

-

Fisher, M.B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[6] Drug Metabolism and Disposition.

-

Kiiski, I., et al. (2021).[4] "Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors." European Journal of Pharmaceutical Sciences.

-

Rowland, A., et al. (2013).[7] "In vitro characterization of the UDP-glucuronosyltransferases responsible for the glucuronidation of 4-hydroxybiphenyl." Xenobiotica.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of a structurally novel, serial diglucuronide of 4-hydroxybiphenyl by further glucuronidation of a monoglucuronide in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. preprints.org [preprints.org]

- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human variability in isoform-specific UDP-glucuronosyltransferases: markers of acute and chronic exposure, polymorphisms and uncertainty factors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of UGT Enzymes in 4-Biphenylyl Glucuronide Formation

Executive Summary

This technical guide details the enzymatic formation of 4-biphenylyl glucuronide (also known as 4-phenylphenyl glucuronide), a specific metabolite of 4-hydroxybiphenyl (4-HBP). While the UDP-glucuronosyltransferase (UGT) superfamily exhibits broad substrate overlap, 4-hydroxybiphenyl is widely recognized and utilized as a selective probe substrate for human UGT2B15 .

Understanding this pathway is critical for:

-

Phenotyping: Assessing UGT2B15 activity in human liver microsomes (HLM) or hepatocytes.

-

DDI Prediction: Evaluating drug-drug interaction potential for co-administered drugs cleared by UGT2B15 (e.g., oxazepam, lorazepam).

-

Toxicology: Monitoring the clearance of biphenyl derivatives found in industrial applications.

Mechanistic Principles

The Reaction

The formation of 4-biphenylyl glucuronide is a Phase II conjugation reaction. The enzyme transfers glucuronic acid from the cofactor uridine-5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of the aglycone substrate.

-

Substrate: 4-Hydroxybiphenyl (4-HBP) / 4-Phenylphenol[1]

-

Cofactor: UDP-Glucuronic Acid (UDPGA)[1]

-

Enzyme: UGT2B15 (Primary isoform)

-

Product: 4-Biphenylyl-

-D-glucuronide + UDP

Catalytic Mechanism

The reaction proceeds via an

Key Catalytic Residues:

-

Histidine (His35): Acts as a general base to deprotonate the substrate phenol, enhancing its nucleophilicity.[2]

-

Aspartic Acid (Asp163): Stabilizes the transition state and interacts with the sugar moiety.

Figure 1: Catalytic pathway of UGT2B15-mediated glucuronidation.

Isoform Specificity & Significance

UGT2B15: The Primary Catalyst

While UGT1A6 is classically associated with small planar phenols (e.g., 1-naphthol), 4-hydroxybiphenyl is a selective probe for UGT2B15 in human liver.

-

Selectivity: High. 4-HBP is often used alongside S-oxazepam to phenotype UGT2B15 activity.

-

Overlap: Minor contribution may occur from UGT2B17 (96% sequence homology), but 4-HBP is preferred for distinguishing 2B15 activity from UGT1A isoforms.

Clinical Relevance[3]

-

Polymorphisms: UGT2B15 exhibits significant genetic variability (e.g., UGT2B15*2, D85Y). The formation rate of 4-biphenylyl glucuronide can serve as a phenotypic marker to stratify "extensive" vs. "poor" metabolizers in vitro.

-

Drug Interactions: Drugs that inhibit UGT2B15 (e.g., valproic acid) will decrease the clearance of 4-HBP, serving as a model for predicting clinical DDIs.

Experimental Protocol: In Vitro Glucuronidation Assay

This protocol describes the quantification of 4-biphenylyl glucuronide formation using Human Liver Microsomes (HLM).[3]

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme Source | Human Liver Microsomes (HLM) | Contains native UGT2B15. |

| Substrate | 4-Hydroxybiphenyl (4-HBP) | Target aglycone (10-500 µM). |

| Cofactor | UDPGA (5 mM stock) | Donor of glucuronic acid. |

| Activator | Alamethicin (50 µg/mg protein) | Pore-forming peptide to overcome latency. |

| Buffer | Tris-HCl (50 mM, pH 7.4) | Physiological pH maintenance. |

| Cofactor Support | Essential for UGT catalytic activity. | |

| Stop Solution | Ice-cold Acetonitrile + 1% Formic Acid | Protein precipitation & reaction termination. |

Step-by-Step Workflow

Step 1: Microsomal Activation (Latency Removal) UGT active sites are luminal (inside the ER). Native microsomes exhibit "latency" because the membrane barrier limits UDPGA access.

-

Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg per mg protein) on ice for 15 minutes.

-

Note: Detergents like Brij-58 can be used, but Alamethicin is preferred for preserving kinetic fidelity.

Step 2: Pre-Incubation

-

Prepare reaction mixture: Tris-HCl buffer,

, and Activated HLM. -

Add 4-HBP substrate (range 10 – 1000 µM for kinetic determination).

-

Pre-incubate at 37°C for 5 minutes .

Step 3: Reaction Initiation

-

Initiate reaction by adding UDPGA (final concentration 2-5 mM).

-

Incubate at 37°C with shaking.

-

Time: Linear range is typically 10–30 minutes (must be empirically determined).

Step 4: Termination

-

Add equal volume of Ice-cold Acetonitrile (containing internal standard, e.g., diclofenac or propranolol).

-

Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to pellet protein.

Step 5: Analysis (HPLC-UV or LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase: Gradient of Ammonium Acetate (pH 4.5) and Acetonitrile.[4]

-

Detection:

-

UV:[4] 254 nm (less sensitive).

-

MS/MS: Negative ion mode (ESI-). Monitor transition for glucuronide (Parent mass + 176 Da

fragment).

-

Figure 2: Optimized workflow for measuring UGT2B15 activity via 4-HBP glucuronidation.

Data Analysis & Kinetics

To validate the assay, researchers must calculate the intrinsic clearance (

Kinetic Models

Plot the rate of glucuronidation (

-

Michaelis-Menten: Typical for recombinant enzymes.

-

Substrate Inhibition: Often observed with phenols in HLM at high concentrations (>500 µM).

Typical Parameters

- (Affinity): Typically in the range of 50 – 200 µM for human microsomes, though values vary by genotype.

- (Capacity): Highly variable depending on the donor pool and expression levels of UGT2B15.

References

-

Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. ClinPGx.

-

Kinetics for 4-tOP glucuronidation by liver and intestine microsomes of humans. ResearchGate.

-

UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories.

-

Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. PubMed.

-

Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology.

Sources

- 1. Formation of a structurally novel, serial diglucuronide of 4-hydroxybiphenyl by further glucuronidation of a monoglucuronide in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. courses.washington.edu [courses.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

Technical Guide: The Metabolic Paradox of 4-Biphenylyl Glucuronide

Subject: Mechanisms of Toxicity, Hydrolytic Instability, and Experimental Characterization of 4-Aminobiphenyl Glucuronides. Audience: Drug Metabolism Pharmacokinetics (DMPK) Scientists, Toxicologists, and Oncology Researchers.

Part 1: Executive Summary

The "Trojan Horse" Mechanism of Bladder Carcinogenesis

4-Biphenylyl glucuronide (specifically the N-glucuronide of 4-aminobiphenyl ) represents a critical metabolic paradox in toxicology. Classically, glucuronidation is viewed as a detoxification pathway (Phase II metabolism) facilitating renal excretion. However, in the context of arylamines like 4-aminobiphenyl (4-ABP), this conjugate functions as a transport vehicle (a "Trojan Horse") that delivers the carcinogen safely through the blood to the urinary bladder.

Once in the bladder, the acidic microenvironment (pH < 6.0) and urinary

Part 2: Molecular Identity & Metabolic Pathways

The Molecule: 4-Biphenylyl Glucuronide

In the literature, "4-biphenylyl glucuronide" refers to the N-glucuronide conjugate of the parent amine, 4-aminobiphenyl.[1] It is distinct from the O-glucuronides of phenolic metabolites (which are true detoxification products).

-

Chemical Name: N-(glucosiduronyl)-4-aminobiphenyl.

-

Role: Major urinary metabolite in humans and dogs.

-

Key Characteristic: Acid Lability . Unlike O-glucuronides (stable down to pH 3), N-glucuronides of arylamines possess a metastable N-glycosidic bond that hydrolyzes rapidly at pH values found in human urine (pH 5.0–6.0).

The Liver-Bladder Axis

The toxicity of 4-ABP is organ-specific (bladder cancer) because of the differential stability of its metabolites in blood vs. urine.

-

Hepatic Phase: The liver oxidizes 4-ABP via CYP1A2 to N-hydroxy-4-ABP, or glucuronidates the parent amine directly via UGT1A4/1A9 . Both the N-glucuronide of the parent and the N-glucuronide of the N-hydroxy metabolite are formed.[1]

-

Transport Phase: These glucuronides are stable at physiological blood pH (7.4) and are actively secreted into urine.

-

Bladder Phase (Re-activation):

-

Hydrolysis: The acidic urine (pH 5.5) catalyzes the cleavage of the glucuronic acid moiety.

-

Release: Free 4-aminobiphenyl and N-hydroxy-4-aminobiphenyl accumulate in the bladder lumen.

-

Adduct Formation: The free species penetrate the urothelium. The N-hydroxy species spontaneously forms a nitrenium ion. The parent amine is activated by Prostaglandin H Synthase (PHS) (peroxidase activity) within the bladder mucosa.

-

Part 3: Visualization of the Toxicity Pathway

The following diagram illustrates the "Trojan Horse" transport mechanism and the critical hydrolysis step in the bladder.

Caption: The metabolic activation of 4-aminobiphenyl. Note the critical role of pH-dependent hydrolysis in the bladder, regenerating the reactive species from the stable glucuronide transporter.

Part 4: Experimental Protocols

To study the toxicity of 4-biphenylyl glucuronide, researchers must validate its stability profile and ability to form DNA adducts.

Protocol 1: pH-Dependent Hydrolysis Assay

This assay confirms the "Trojan Horse" hypothesis by demonstrating stability at physiological pH (7.4) and instability at bladder pH (5.5).

Materials:

-

Synthesized 4-aminobiphenyl-N-glucuronide (or microsome-generated standard).[1][2]

-

0.1 M Phosphate buffer (pH 7.4).

-

0.1 M Acetate buffer (pH 5.5).

-

HPLC-UV or LC-MS/MS system.

Workflow:

-

Preparation: Dissolve 4-ABP-N-glucuronide to a final concentration of 50 µM in both pH 7.4 and pH 5.5 buffers pre-warmed to 37°C.

-

Incubation: Incubate in a water bath at 37°C.

-

Sampling: Aliquot 100 µL samples at T=0, 10, 20, 30, 60, and 120 minutes.

-

Quenching: Immediately add 100 µL ice-cold methanol to stop the reaction (if enzymatic) or inject directly if monitoring chemical hydrolysis.

-

Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Monitor the decrease of the Glucuronide peak and the appearance of the Parent Amine (4-ABP) peak.

Expected Data:

| pH Condition | Half-Life (

Protocol 2: Quantification of dG-C8-4-ABP Adducts (LC-MS/MS)

The definitive proof of toxicity is the formation of the N-(deoxyguanosin-8-yl)-4-aminobiphenyl adduct.

Methodology:

-

DNA Isolation: Extract DNA from bladder urothelial cells exposed to the metabolite.[3]

-

Hydrolysis: Digest DNA (50 µg) using Micrococcal Nuclease and Spleen Phosphodiesterase to release nucleotides, followed by Nuclease P1 (to enrich adducts) and Alkaline Phosphatase to yield nucleosides.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase Capillary Column.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

-

Transitions (SRM):

-

Precursor: m/z 461 [M+H]+

-

Product 1: m/z 345 [M+H - deoxyribose]+ (Aglycone)

-

Product 2: m/z 170 (4-aminobiphenyl fragment)

-

-

-

Quantification: Use an isotope-labeled internal standard (

-dG-C8-4-ABP) for absolute quantification.

Part 5: Data Summary & Comparative Stability

The following table summarizes the stability of various 4-ABP conjugates, highlighting why the N-glucuronide is the primary risk factor for bladder tissue compared to the liver.

| Conjugate | Site of Formation | Stability at pH 7.4 | Stability at pH 5.5 | Toxicological Outcome |

| 4-ABP-N-Glucuronide | Liver (UGT1A4) | Stable | Unstable ( | Releases 4-ABP in bladder; local activation by PHS. |

| N-OH-4-ABP-N-Glucuronide | Liver (UGT1A9) | Stable | Unstable ( | Releases N-OH-4-ABP; direct DNA binding. |

| 4-ABP-N-Acetylate | Liver (NAT1/2) | Stable | Stable | Detoxification (unless N-hydroxylated). |

References

-

Babu, S. R., et al. (1996). Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites.[1][4] pH stability and synthesis by human and dog liver.[1][4] Biochemical Pharmacology.[4] Link

-

Kadlubar, F. F., et al. (1977). Transport of the N-glucuronide of N-hydroxy-2-aminofluorene to the bladder as a mechanism of bladder carcinogenesis. Cancer Research.[5] Link

-

Al-Zoughool, M., & Talaska, G. (2005). High-performance liquid chromatography method for determination of N-glucuronidation of 4-aminobiphenyl by mouse, rat, and human liver microsomes.[2] Analytical Biochemistry.[3][6] Link

-

Ricicki, E. M., et al. (2005). An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues. Analytical Chemistry.[3][7][8] Link

-

Flammang, T. J., et al. (1989). Role of prostaglandin H synthase in the metabolic activation of N-acetylbenzidine and 4-aminobiphenyl. Carcinogenesis.[9][3][5][6][10] Link

Sources

- 1. Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites. pH stability and synthesis by human and dog liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography method for determination of N-glucuronidation of 4-aminobiphenyl by mouse, rat, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved liquid chromatography–tandem mass spectrometry method for the quantification of 4-aminobiphenyl DNA adducts in urinary bladder cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]

- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative effects of prostaglandin H synthase-catalyzed binding of two 5-nitrofuran urinary bladder carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organ specificity of the bladder carcinogen 4-aminobiphenyl in inducing DNA damage and mutation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Differential Fate: The Critical Divergence of 4-Biphenylyl O- and N-Glucuronides

The following technical guide provides an in-depth analysis of the structural, metabolic, and toxicological distinctions between 4-biphenylyl O-glucuronide and 4-biphenylyl N-glucuronide .

Executive Summary

In the metabolism of the biphenyl scaffold, the distinction between O-glucuronidation (ether linkage) and N-glucuronidation (nitrogen linkage) is not merely structural—it is the determinant factor between detoxification and carcinogenesis .

This guide details the divergent pathways of 4-hydroxybiphenyl (4-HBP) and 4-aminobiphenyl (4-ABP). While the O-glucuronide serves as a stable elimination product, the N-glucuronide functions as a "Trojan horse" transport vehicle, delivering the proximal carcinogen to the urinary bladder where acid-mediated hydrolysis reactivates its toxicity.

The Metabolic Divergence: Amine vs. Phenol

The biphenyl core undergoes Phase I oxidation to yield either hydroxylated metabolites (phenols) or, in the case of amino-substituted biphenyls, N-oxidized species. The subsequent Phase II conjugation with glucuronic acid creates two distinct chemical entities.

The Chemical Entities

-

4-Biphenylyl O-Glucuronide:

-

Parent: 4-Hydroxybiphenyl (4-HBP).

-

Structure:

-D-glucopyranosiduronic acid attached via an ether bond to the phenolic oxygen. -

Role: Stable detoxification product.

-

-

4-Biphenylyl N-Glucuronide:

-

Parent: 4-Aminobiphenyl (4-ABP).

-

Structure:

-D-glucopyranosiduronic acid attached via an N-glycosidic bond to the amine nitrogen. -

Role: Labile transport metabolite (Pro-carcinogenic).

-

Pathway Visualization

The following diagram illustrates the hepatic formation and downstream fate of both conjugates.

Figure 1: The dual metabolic pathways of the biphenyl scaffold. Note the reactivation of the N-glucuronide in the acidic environment of the bladder.

Chemical Architecture & Stability (The "Acid Test")

The defining characteristic separating these two metabolites is their stability profile, specifically their sensitivity to pH. This physicochemical difference dictates their toxicological outcomes.

The N-Glucuronide Instability

N-glucuronides of aromatic amines (arylamines) are inherently acid-labile . The electron pair on the nitrogen atom facilitates the cleavage of the C1-N bond under acidic conditions.

-

Mechanism: Protonation of the ring oxygen or the glycosidic nitrogen leads to spontaneous hydrolysis.

-

Biological Consequence: In the neutral pH of the blood (pH 7.4), the N-glucuronide is stable and travels to the kidney. However, upon entering the acidic environment of the urine (pH 5.5 - 6.0), it hydrolyzes, releasing free 4-aminobiphenyl (or its N-hydroxy metabolite) directly into the bladder lumen [1].

The O-Glucuronide Stability

O-glucuronides possess a stable ether linkage. They are resistant to acid hydrolysis under physiological conditions and require specific enzymatic cleavage (by

Stability Comparison Table

| Feature | 4-Biphenylyl N-Glucuronide | 4-Biphenylyl O-Glucuronide |

| Linkage Type | N-Glycosidic (Amine) | O-Glycosidic (Ether) |

| Stability at pH 7.4 | Stable ( | Stable |

| Stability at pH 5.5 | Labile ( | Stable |

| Hydrolysis Trigger | Acidic Urine or | |

| Toxicological Outcome | Release of Carcinogen in Bladder | Safe Excretion |

Enzymatic Genesis (UGT Profiling)

Understanding which UDP-glucuronosyltransferase (UGT) isoforms catalyze these reactions is vital for predicting drug-drug interactions (DDIs) and inter-individual variability.

N-Glucuronidation (4-ABP)

The formation of 4-biphenylyl N-glucuronide is primarily catalyzed by UGT1A4 , an isoform unique in its preference for primary and secondary amines [2].

-

Primary Isoform: UGT1A4 (High affinity, high capacity).

-

Secondary Isoform: UGT1A9 (Lower affinity).

-

Inhibitors: Hecogenin (selective UGT1A4 inhibitor) significantly reduces N-glucuronide formation [2].

O-Glucuronidation (4-HBP)

Phenolic glucuronidation is a more generalized pathway involving multiple isoforms.

-

Primary Isoforms: UGT1A6 (Planar phenols) and UGT1A9 [3].

-

Characteristics: These isoforms are robust and less susceptible to the specific polymorphisms that affect UGT1A4.

Analytical Protocols

Differentiating these metabolites in biological matrices requires strict adherence to pH control to prevent artifactual hydrolysis of the N-glucuronide.

Protocol 1: Differential Hydrolysis Strategy

This protocol allows for the quantitation of N-conjugates versus O-conjugates in a mixed sample.

Materials:

-

0.1 M Acetate Buffer (pH 5.0)

-

0.1 M Phosphate Buffer (pH 7.4)

- -Glucuronidase (E. coli or Helix pomatia)

-

LC-MS/MS System[1]

Workflow:

-

Aliquot A (Total Hydrolysis): Incubate sample with

-glucuronidase in Phosphate Buffer (pH 7.4) for 2 hours at 37°C.-

Result: Cleaves BOTH N- and O-glucuronides.[2]

-

-

Aliquot B (Acid Hydrolysis - Selective for N): Incubate sample in Acetate Buffer (pH 5.0) without enzyme for 4 hours at 37°C.

-

Result: Selectively hydrolyzes N-glucuronides . O-glucuronides remain intact.

-

-

Aliquot C (Control): Incubate in Phosphate Buffer (pH 7.4) without enzyme.

-

Result: Baseline of free aglycone.

-

Calculation:

-

[N-Glucuronide] = (Aliquot B - Aliquot C)

-

[O-Glucuronide] = (Aliquot A - Aliquot B)

Protocol 2: Sample Stabilization for N-Glucuronide Analysis

Critical Warning: Standard acidification of urine samples (often done to stabilize other metabolites) will destroy 4-biphenylyl N-glucuronide.

-

Collection: Collect urine directly into containers containing 0.1 M Ammonium Acetate (pH 7.0 - 7.4) or Tris buffer.

-

Storage: Flash freeze at -80°C immediately.

-

Processing: Maintain pH > 7.0 during all extraction steps (Solid Phase Extraction). Avoid acidic modifiers (Formic acid/TFA) in the LC mobile phase if collecting the intact glucuronide is the goal; however, for MS detection, rapid separation in slightly acidic media is acceptable if the residence time is short (< 5 min).

Toxicological Implications: The Bladder Cancer Connection

The difference between O- and N-glucuronidation is the central mechanism of arylamine-induced bladder carcinogenesis .

-

The Transport Hypothesis: The liver detoxifies 4-ABP by forming the N-glucuronide. This polar metabolite is excreted into the urine.

-

The Trap: The bladder acts as a storage reservoir. As urine accumulates and pH drops, the N-glucuronide hydrolyzes.

-

Bioactivation: The liberated free amine (or its N-hydroxy derivative) re-enters the bladder epithelium. There, it undergoes O-acetylation (via NAT1/NAT2) to form the ultimate carcinogen (arylnitrenium ion), which binds covalently to DNA (forming C8-deoxyguanosine adducts) [4].

Conclusion for Drug Development: When designing drugs with biphenyl or arylamine motifs, screening for N-glucuronidation is a critical safety step. High rates of N-glucuronidation coupled with low urinary pH stability may flag a compound as a potential bladder carcinogen risk, whereas O-glucuronidation of phenolic metabolites represents a safer clearance pathway.

References

-

Glucuronide conjugates of 4-aminobiphenyl and its N-hydroxy metabolites.[3] pH stability and synthesis by human and dog liver. Source: PubMed / Cancer Research [Link]

-

4-Aminobiphenyl N-glucuronidation by liver microsomes: optimization of the reaction conditions and characterization of the UDP-glucuronosyltransferase isoforms. Source: PubMed / Journal of Applied Toxicology [Link]

-

Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15. Source: Drug Metabolism and Disposition [Link][4]

-

Role of glucuronidation in arylamine-induced bladder and colon cancers. Source: ScienceDirect / Advances in Molecular Toxicology [Link]

Sources

biological half-life of 4-biphenylyl glucuronide in plasma

An In-Depth Technical Guide to Determining the Biological Half-Life of 4-Biphenylyl Glucuronide in Plasma

Introduction

In the landscape of drug development and xenobiotic metabolism, understanding the fate of a compound within a biological system is paramount. While the pharmacokinetics of a parent drug is a primary focus, its metabolites can have significant implications for efficacy, safety, and dosing regimens. 4-Biphenylyl glucuronide is a key Phase II metabolite of compounds containing a biphenyl moiety, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like felbinac (biphenylacetic acid). The process of glucuronidation transforms lipophilic compounds into water-soluble conjugates, facilitating their elimination from the body.

The biological half-life (t½) of a metabolite is a critical pharmacokinetic parameter that dictates its accumulation potential and duration of exposure. A long half-life may lead to exaggerated pharmacology, off-target effects, or drug-drug interactions. Therefore, a precise determination of the half-life of metabolites such as 4-biphenylyl glucuronide is not merely an academic exercise but a crucial step in the comprehensive safety and risk assessment of a new chemical entity.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the scientific principles and a field-proven, self-validating methodology for accurately determining the . We will delve into the causality behind experimental choices, from study design to the nuances of bioanalytical quantification, to provide a holistic and actionable framework.

Section 1: The Scientific Context of 4-Biphenylyl Glucuronide

The Parent Compound: Felbinac (Biphenylacetic Acid)

Felbinac is a pharmacologically active compound used topically and systemically for its anti-inflammatory and analgesic properties. Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of inflammatory prostaglandins. Upon systemic absorption, felbinac undergoes extensive metabolism, with glucuronidation being a primary route of clearance.

The Metabolic Pathway: From Felbinac to Glucuronide

The biotransformation of felbinac is a classic two-phase process designed to convert a lipophilic drug into a hydrophilic, excretable product.

-

Phase I Metabolism (Oxidation): The first step involves the oxidation of the biphenyl structure, primarily at the 4'-position, to form 4'-hydroxyfelbinac. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. This hydroxylation introduces a functional group that serves as a handle for the subsequent conjugation reaction.

-

Phase II Metabolism (Glucuronidation): The newly introduced hydroxyl group on 4'-hydroxyfelbinac is then conjugated with glucuronic acid. This reaction is mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver but also present in other tissues like the intestines and kidneys. The resulting molecule, 4-biphenylyl glucuronide (specifically, 4'-hydroxyfelbinac glucuronide), is significantly more water-soluble than its precursors, facilitating its excretion in urine and bile.

Caption: Pharmacokinetics of a glucuronide metabolite.

Section 3: Experimental Design for a Pharmacokinetic Study

A robust experimental design is the foundation of trustworthy pharmacokinetic data. The goal is to define a protocol that allows for the accurate characterization of the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.

Study Design Rationale

-

Model Selection: Sprague-Dawley rats are a commonly used and well-characterized model for preclinical pharmacokinetic studies. For human data, studies are conducted in healthy volunteers under strict ethical guidelines.

-

Dose Administration: Intravenous (IV) administration of the parent drug is crucial. It provides 100% bioavailability and allows for the direct measurement of elimination parameters (clearance and half-life) without the confounding factor of absorption. An oral (PO) dose is also typically included to assess oral bioavailability and the impact of first-pass metabolism.

-

Dose Level: Dose levels should be chosen to produce plasma concentrations that are well above the analytical method's limit of quantification (LOQ) and are relevant to the anticipated therapeutic range.

Blood Sampling Schedule

The timing of blood collection is critical for accurately defining the concentration-time curve. A typical schedule after an IV bolus dose would be:

-

Pre-dose (0 min)

-

Initial Rapid Phase: 2, 5, 15, and 30 minutes post-dose.

-

Slower Elimination Phase: 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

This schedule ensures dense sampling during the initial distribution phase and captures at least 3-5 half-lives during the terminal elimination phase, which is essential for an accurate calculation of kₑ.

Section 4: Detailed Experimental Protocol: Quantification in Plasma

The quantification of 4-biphenylyl glucuronide in a complex biological matrix like plasma requires a highly selective and sensitive bioanalytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Overview of the Bioanalytical Workflow

The workflow is a multi-step process designed to isolate the analyte from interfering matrix components and accurately measure its concentration.

Caption: Bioanalytical workflow for pharmacokinetic analysis.

Step-by-Step Protocol: Sample Preparation (Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is superior to simple protein precipitation as it provides a much cleaner sample, reducing matrix effects and improving the longevity of the analytical column and mass spectrometer.

-

Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water. Causality: This step activates the sorbent and ensures reproducible interaction with the analyte.

-

Sample Loading: Thaw a 100 µL plasma sample and add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte). Dilute the sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge. Causality: The acidic pH ensures the carboxylic acid on the glucuronide is protonated, aiding retention on the reversed-phase portion of the sorbent. The internal standard corrects for variability during sample processing and analysis.

-

Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol. Causality: The first aqueous wash removes polar interferences. The methanol wash removes non-polar, neutral, and basic interferences, while the analyte is retained by the strong anion exchange mechanism.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol containing 2% formic acid. Causality: The formic acid neutralizes the anionic charge on the sorbent, releasing the analyte, which is then eluted by the organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This sample is now ready for injection. Causality: This step concentrates the sample and ensures it is dissolved in a solvent compatible with the LC mobile phase, leading to good peak shape.

Step-by-Step Protocol: LC-MS/MS Analysis

-

Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm). *Causality: A Biphenyl phase provides unique selectivity for aromatic compounds like 4-biphenylyl glucuronide through

-

4-Biphenylyl Glucuronide: A Technical Guide to its Role and Analysis as a Biomarker for Carcinogen Exposure

Abstract

This technical guide provides a comprehensive overview of 4-biphenylyl glucuronide (4-ABP-G) as a biomarker for exposure to the human bladder carcinogen 4-aminobiphenyl (4-ABP). Primarily targeting researchers, scientists, and drug development professionals, this document delves into the biochemical rationale for using 4-ABP-G, the metabolic pathways leading to its formation, and detailed methodologies for its detection and quantification in biological matrices. We will explore the critical role of UDP-glucuronosyltransferases (UGTs), the inherent instability of the biomarker, and the implications for sample handling and analysis. Furthermore, this guide offers a comparative perspective on 4-ABP-G against other biomarkers of 4-ABP exposure and discusses the influence of genetic polymorphisms on biomarker levels.

Introduction: The Imperative for Accurate Carcinogen Biomonitoring

4-Aminobiphenyl (4-ABP) is a well-established human carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1] Principal sources of exposure include tobacco smoke, industrial settings such as dye and rubber manufacturing, and combustion of fossil fuels.[2] The primary health concern associated with 4-ABP exposure is an increased risk of urinary bladder cancer.[3] The mechanism of carcinogenesis is initiated by metabolic activation of 4-ABP to reactive intermediates that can form covalent adducts with DNA, leading to genetic mutations and, ultimately, malignant transformation.[3]

Biomonitoring provides a crucial tool for assessing human exposure to carcinogens like 4-ABP, offering a more integrated measure of the internal dose than external exposure measurements alone. An ideal biomarker should be specific to the exposure, readily detectable in accessible biological matrices like urine, and its levels should correlate with the extent of exposure and/or the risk of disease. 4-Biphenylyl glucuronide, a major metabolite of 4-ABP, has emerged as a promising, albeit complex, biomarker for recent exposure.

Metabolic Pathway and Formation of 4-Biphenylyl Glucuronide

The journey of 4-ABP from a procarcinogen to a urinary biomarker is a multi-step process primarily occurring in the liver.

2.1. Phase I: Metabolic Activation

The initial and critical step in the bioactivation of 4-ABP is N-hydroxylation, catalyzed by cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-4-aminobiphenyl (N-OH-4-ABP). This metabolite is more reactive than the parent compound and is a key intermediate in the carcinogenic pathway.

2.2. Phase II: Glucuronidation

N-OH-4-ABP can undergo further metabolic transformations, including conjugation with glucuronic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, the N-glucuronidation of 4-ABP is predominantly carried out by UGT1A4 and to a lesser extent by UGT1A9.[4] UGT1A4 has been shown to have a higher affinity and efficiency for 4-ABP glucuronidation compared to UGT1A9.[4] This enzymatic process attaches a glucuronic acid moiety to the nitrogen atom of 4-ABP, forming 4-aminobiphenyl-N-glucuronide (4-ABP-G).

The formation of 4-ABP-G serves a dual purpose. On one hand, glucuronidation is a detoxification pathway that increases the water solubility of xenobiotics, facilitating their excretion in urine. However, in the case of 4-ABP, the resulting N-glucuronide is unstable under acidic conditions.[5] This instability is a crucial factor in the organ-specific carcinogenicity of 4-ABP.

Figure 1: Metabolic activation and detoxification pathway of 4-aminobiphenyl.

2.3. The "Double-Edged Sword" of Glucuronidation

The N-glucuronide of 4-ABP is transported via the bloodstream to the kidneys for filtration and subsequent excretion in the urine. The acidic environment of the urinary bladder (typically pH 5-6) facilitates the hydrolysis of the acid-labile 4-ABP-G, releasing the proximate carcinogen, N-OH-4-ABP, directly into the bladder lumen.[1][5] This localized release of a reactive metabolite is believed to be a key factor in the high incidence of bladder cancer associated with 4-ABP exposure. The half-life of 4-aminobiphenyl-N-glucuronide is notably short at pH 5.5, approximately 10.5 minutes.[5]

Analytical Methodology for 4-Biphenylyl Glucuronide Quantification

The accurate quantification of 4-ABP-G in urine presents analytical challenges due to its inherent instability. Direct measurement of the intact glucuronide is preferred over indirect methods that measure the parent 4-ABP after hydrolysis, as the latter cannot distinguish between exposure to the parent amine and its various conjugated metabolites.

3.1. Synthesis of Analytical Standard

Accurate quantification necessitates the use of a pure analytical standard. 4-Biphenylyl glucuronide is not readily commercially available and typically requires custom synthesis.

3.1.1. Enzymatic Synthesis Protocol

A reliable method for synthesizing 4-ABP-G for use as an analytical standard involves an enzymatic approach using recombinant human UGT enzymes.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:

-

50 mM Tris-HCl buffer (pH 7.4)

-

10 mM MgCl₂

-

4-Aminobiphenyl (substrate, dissolved in a minimal amount of DMSO)

-

Recombinant human UGT1A4 supersomes (or liver microsomes)

-

Alamethicin (a pore-forming agent to activate UGTs, at a concentration of 50 µg/mg protein)[4]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add UDP-glucuronic acid (UDPGA) to initiate the reaction. A typical final concentration is 2 mM.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-90 minutes). The reaction time should be within the linear range of product formation.[4]

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Purification: The supernatant containing the synthesized 4-ABP-G can be purified using preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified product should be characterized by LC-MS/MS and NMR to confirm its identity and purity.

3.2. Sample Collection and Handling

Given the pH-dependent instability of 4-ABP-G, proper sample handling is paramount to prevent its degradation prior to analysis.

-

Urine Collection: Collect spot urine samples in polypropylene containers.

-

Buffering: Immediately after collection, buffer the urine to a pH of 7.0-7.5 using a suitable buffer (e.g., phosphate or borate buffer) to stabilize the N-glucuronide.

-

Storage: If not analyzed immediately, samples should be frozen at -80°C. Long-term stability of the parent aromatic amines in urine has been demonstrated at -70°C for up to 14 months, and similar stability is expected for the buffered glucuronide.[6]

3.3. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for cleaning up urine samples and concentrating the analyte of interest.

Step-by-Step Protocol:

-

Sample Pre-treatment: Thaw frozen urine samples and centrifuge to remove any precipitate. Take a known aliquot (e.g., 1-2 mL) of the buffered urine.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 4-ABP-G) to the sample.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering hydrophilic compounds.

-

Elution: Elute the 4-ABP-G from the cartridge using an appropriate solvent mixture, such as methanol containing a small percentage of a volatile base (e.g., ammonium hydroxide) to neutralize the charge on the analyte.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

3.4. UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of 4-ABP-G.

Table 1: Suggested UPLC-MS/MS Parameters for 4-Biphenylyl Glucuronide Analysis

| Parameter | Recommended Setting | Rationale |

| UPLC System | ||

| Column | C18 reversed-phase, e.g., Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides good retention and peak shape for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier for improved peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | Organic solvent for elution. |

| Gradient | A shallow gradient from low to high organic phase over 5-10 minutes | To achieve separation from endogenous urine components. |

| Flow Rate | 0.3-0.5 mL/min | Typical for 2.1 mm ID columns. |

| Column Temperature | 40°C | For reproducible retention times. |

| Injection Volume | 5-10 µL | |

| Mass Spectrometer | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines and their derivatives generally ionize well in positive mode. |

| Precursor Ion (m/z) | 346.1 [M+H]⁺ | Calculated for C₁₈H₁₉NO₇ |

| Product Ions (m/z) | 170.1 (aglycone fragment), 116.0 | For Multiple Reaction Monitoring (MRM) transitions. |

| Collision Energy | Optimize for maximum signal intensity | |

| Dwell Time | Optimize for at least 12-15 data points across the peak |